molecular formula C2H10O8P2 B1367104 Etidronic acid monohydrate CAS No. 25211-86-3

Etidronic acid monohydrate

Cat. No. B1367104
CAS RN: 25211-86-3
M. Wt: 224.04 g/mol
InChI Key: KKNZXUHBWLPUFN-UHFFFAOYSA-N
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Description

Etidronic acid monohydrate, also known as 1-Hydroxyethylidenediphosphonic acid (HEDP), is a crystalline diphosphonate . It is used to strengthen bone, treat osteoporosis, and treat Paget’s disease of bone . It primarily reduces osteoclastic activity, which prevents bone resorption .


Synthesis Analysis

Etidronic acid can be prepared by the reaction of Phosphorus trichloride with acetic acid in a tertiary amine, or by the reaction of an acetic acid/acetic anhydride mixture with phosphorous acid .


Molecular Structure Analysis

The molecular formula of Etidronic acid monohydrate is C2H8O7P2·H2O . Its molecular weight is 224.04 and its empirical formula is C2H8O7P2 .


Chemical Reactions Analysis

Etidronic acid monohydrate can be used to surface functionalize NaY molecular sieves . It can also be used as a catalyst for n-butyl acetate production via esterification .


Physical And Chemical Properties Analysis

Etidronic acid monohydrate is a pharmaceutical primary standard . It is stored at a temperature of 2-8°C . The SMILES string representation of its structure is O.CC(O)(P(O)(O)=O)P(O)(O)=O .

Scientific Research Applications

1. Improved Scheelite Flotation Efficiency

Etidronic acid has demonstrated significant efficiency in improving scheelite flotation, reducing energy and reagent consumption. It enhances the roughing grade and cleaning recovery in flotation processes, resulting in substantial economic benefits and increased product output (Kang et al., 2018).

2. Effects on Arterial Calcification

In dialysis patients, etidronic acid has shown effectiveness in reducing arterial calcification, potentially improving long-term outcomes. It significantly decreases aortic calcification scores, indicating a positive impact on arterial health (Ariyoshi et al., 2006).

3. Analytical Detection Methods

Research has focused on developing methods to detect etidronic acid and its salts. This includes advancements in sample preparation and analytical techniques, offering insights into the strengths and limitations of various detection methods (Cui Jian-jie, 2012).

4. Use in Agri-Food Industry

Etidronic acid is employed as an antioxidant additive in agri-food processing, specifically in fruit and vegetable washing. A novel method has been developed for its quantification in vegetable-washing processes, enhancing efficiency in the industry (Belmonte-Sánchez et al., 2019).

5. Controlled Drug Release

It is used for controlled release of pharmaceuticals, specifically for osteoporotic conditions, from cationic biodegradable polymeric matrices. This application is crucial in developing effective drug delivery systems (Demadis et al., 2011).

6. Application in Optics and Photonics

Etidronic acid plays a role in the fabrication of porous anodic alumina with large cell sizes, suited for optics and photonics applications. It aids in creating materials with periodic nanostructures, expanding the possibilities in this field (Kwiatkowska et al., 2022).

7. Synthesis of Thiiranes

Etidronic acid is used as a catalyst in the conversion of oxiranes to thiiranes. This application in organic synthesis highlights its versatility and potential in chemical processes (Wu et al., 2010).

8. Structural Color Generation

Its use in anodizing aluminum substrates to fabricate highly ordered anodic porous alumina demonstrates its utility in generating structural colors with wide applications (Kikuchi et al., 2015).

9. Surface Modification

Etidronic acid is utilized for the surface modification of calcium hydroxyapatite, showcasing its applicability in developing advanced materials with modified properties (Othmani et al., 2013).

10. Other Applications

Various studies have explored its applications in dental care, fabricating prodrugs for improved oral bioavailability, and determining its interaction with metals and ions, demonstrating its multifaceted utility in scientific research (Ulusaloy et al., 2017; Niemi et al., 2000; Foti et al., 2018).

Safety And Hazards

Etidronic acid monohydrate may be corrosive to metals and cause serious eye damage . It is also suspected of damaging fertility or the unborn child, and causes damage to organs (bone) .

Future Directions

Etidronic acid monohydrate has been proposed as a decorporation agent for U(VI) . It has been studied for its complex formation with Eu(III), an inactive analog of trivalent actinides . This work sheds light on the very complex speciation in the HEDP–Eu(III) system and indicates that, for risk assessment of potential decorporation scenarios, side reactions of HEDP with trivalent actinides and lanthanides should also be taken into account .

properties

IUPAC Name

(1-hydroxy-1-phosphonoethyl)phosphonic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8O7P2.H2O/c1-2(3,10(4,5)6)11(7,8)9;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNZXUHBWLPUFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(O)(P(=O)(O)O)P(=O)(O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H10O8P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8040800
Record name Etidronic acid monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8040800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Etidronic acid monohydrate

CAS RN

25211-86-3
Record name Etidronic acid monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025211863
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etidronic acid monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8040800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Hydroxyethylidenediphosphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETIDRONIC ACID MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SQ327I33M
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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